Detomidine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

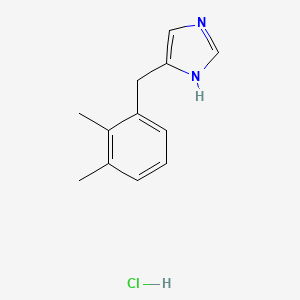

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWRDXKNDCJZSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76631-46-4 (Parent) |

Source

|

| Record name | Detomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048661 |

Source

|

| Record name | Detomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90038-01-0 |

Source

|

| Record name | Detomidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90038-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Detomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole, 4-[(2,3-dimethylphenyl)methyl] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K4LKB6QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Detomidine Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of detomidine (B1200515) hydrochloride in rodent models. It is designed to be a valuable resource for researchers and scientists involved in pharmacology, neuroscience, and drug development.

Core Mechanism of Action

Detomidine hydrochloride is a potent and selective α2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α2-adrenoceptors in the central and peripheral nervous systems. This activation triggers a cascade of intracellular events that ultimately lead to the characteristic sedative, analgesic, and cardiovascular effects observed in rodents.

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels and subsequent downstream signaling events result in the hyperpolarization of neurons and a decrease in the release of norepinephrine (B1679862) from presynaptic nerve terminals. This sympatholytic effect in the central nervous system is the cornerstone of detomidine's sedative and analgesic properties.

While highly selective for α2-receptors, at higher concentrations, detomidine may also exhibit some activity at α1-adrenergic receptors. It shows negligible affinity for other receptor types, including dopaminergic, serotonergic, and opioid receptors.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in detomidine's mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using Graphviz (DOT language).

Caption: Detomidine Signaling Pathway.

Caption: Experimental Workflow for Analgesic Assessment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of detomidine hydrochloride in rodents.

| Parameter | Value | Species | Tissue/Test | Reference |

| Receptor Binding | ||||

| pD2 (α2-adrenoceptor) | 8.8 | Mouse | Vas Deferens | [1] |

| Analgesic Activity | ||||

| ED50 (Writhing Test) | 0.06 mg/kg (IP) | Mouse | Acetic Acid-Induced Writhing | [2] |

| ED50 (Tail-Flick Test) | 0.2 mg/kg (IP) | Rat | Tail-Flick | [2] |

| Norepinephrine Release | ||||

| Maximal Inhibition | 66% at 1 x 10-7 M | Rat | Occipital Cortex Slices | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of detomidine in rodents.

Acetic Acid-Induced Writhing Test (Mouse)

This test is used to evaluate the peripheral analgesic activity of a compound.

-

Animals: Swiss Albino mice of either sex, weighing 20-25 grams, are typically used. Animals are housed under standard laboratory conditions with free access to food and water and are allowed to acclimatize for at least one week before the experiment.

-

Procedure:

-

Mice are randomly divided into control, standard (e.g., a known analgesic), and test groups (receiving different doses of detomidine).

-

The test compound (detomidine hydrochloride, dissolved in a suitable vehicle like normal saline) is administered intraperitoneally (IP). The control group receives the vehicle only.

-

After a predetermined time (e.g., 30 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 0.6% or 0.7% solution of acetic acid (typically 10 ml/kg body weight).[4]

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, usually 10 to 20 minutes, starting 5 minutes after the acetic acid injection.[1][4]

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Tail-Flick Test (Rat)

This test is used to assess central analgesic activity by measuring the response to a thermal stimulus.

-

Animals: Wistar or Sprague-Dawley rats of either sex are commonly used.

-

Procedure:

-

The basal reaction time of each rat is determined by placing the tip of its tail (the distal 1-2 cm) on a radiant heat source of an analgesiometer.[5] The time taken for the rat to "flick" its tail away from the heat is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[5]

-

Animals that do not show a tail-flick response within the normal range (e.g., 3-5 seconds) may be excluded.[5]

-

Rats are then treated with detomidine hydrochloride (e.g., via IP injection) or a vehicle (control).

-

The tail-flick latency is measured again at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The increase in tail-flick latency is calculated as an index of analgesia. The data can be presented as the mean latency time at each time point or as the percentage of maximum possible effect (%MPE).

In Vitro Norepinephrine Release Assay (Rat Brain Slices)

This assay directly measures the effect of detomidine on neurotransmitter release.

-

Tissue Preparation:

-

Rats are euthanized, and the occipital cortex is rapidly dissected and placed in ice-cold physiological buffer.

-

The cortex is sliced into thin sections (e.g., 0.3 mm) using a tissue chopper.

-

-

Procedure:

-

The brain slices are preloaded with ³H-norepinephrine by incubating them in a buffer containing the radiolabeled neurotransmitter.

-

The slices are then placed in a superfusion system and continuously perfused with buffer.

-

Norepinephrine release is stimulated by briefly exposing the slices to a high concentration of potassium (e.g., 30 mM KCl).

-

The effect of detomidine is assessed by adding it to the superfusion buffer before and during the potassium stimulation.

-

Fractions of the superfusate are collected, and the amount of ³H-norepinephrine released is quantified using liquid scintillation counting.

-

-

Data Analysis: The inhibition of potassium-evoked ³H-norepinephrine release by detomidine is calculated by comparing the release in the presence and absence of the drug.

Cardiovascular Monitoring (Conscious Rats)

This procedure is used to measure the effects of detomidine on blood pressure and heart rate.

-

Animal Preparation:

-

Rats are surgically implanted with a telemetric device or an indwelling catheter in a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.

-

Animals are allowed to recover from surgery before the experiment.

-

-

Procedure:

-

On the day of the experiment, the conscious and unrestrained rat is placed in a quiet environment.

-

Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.

-

Detomidine hydrochloride is administered (e.g., intravenously or intraperitoneally).

-

MAP and HR are continuously monitored for a specified period after drug administration.

-

-

Data Analysis: The changes in MAP and HR from baseline are calculated at different time points to determine the cardiovascular effects of detomidine. Dose-response curves can be generated by testing a range of detomidine doses.[6]

References

- 1. ajpp.in [ajpp.in]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 5. SOP -Tail Flick Analgesiometer - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. The effects of centrally administered dexmedetomidine on cardiovascular and sympathetic function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Detomidine Hydrochloride: A Comprehensive Technical Review of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detomidine (B1200515) hydrochloride is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Chemically classified as an imidazole (B134444) derivative, it exerts its effects through the modulation of the sympathetic nervous system. This technical guide provides an in-depth analysis of the pharmacology and toxicology of detomidine hydrochloride, focusing on its mechanism of action, pharmacokinetic profile, pharmacodynamic effects, and toxicological characteristics. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Pharmacology

Mechanism of Action

Detomidine hydrochloride's primary mechanism of action is its agonistic activity at alpha-2 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2][3] The activation of alpha-2 adrenoceptors by detomidine initiates a signaling cascade that results in the inhibition of adenylyl cyclase.[2] This, in turn, leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2]

The reduction in cAMP levels has several downstream effects, the most significant of which is the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals in the central and peripheral nervous systems.[2] This presynaptic inhibition is the cornerstone of detomidine's sedative, analgesic, and muscle relaxant effects. By reducing the release of norepinephrine, a key neurotransmitter in the "fight-or-flight" response, detomidine effectively dampens sympathetic outflow, leading to a state of calm and reduced pain perception.

Signaling Pathway

The binding of detomidine hydrochloride to the alpha-2 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gi protein then dissociates into its α and βγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. The reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream target proteins involved in neurotransmitter release.

Pharmacodynamics

The pharmacodynamic effects of detomidine are dose-dependent and include sedation, analgesia, and muscle relaxation. At higher doses, it can induce a state of profound sedation resembling light anesthesia. The analgesic effects are mediated by the activation of alpha-2 adrenoceptors in the dorsal horn of the spinal cord, which inhibits the transmission of nociceptive signals.

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Species | Reference |

| Alpha-2A | 0.38 ± 0.08 | Human (HT29 cells) | [4][5] |

| Alpha-2B | 0.70 ± 0.5 | Rat (neonatal lung) | [4][5] |

| Alpha-2C | 0.07 ± 0.02 | Opossum (OK cells) | [4][5] |

| Alpha-2D | 0.87 ± 0.03 | Rat (PC12 cells) | [4][5] |

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Pharmacokinetics

The pharmacokinetic profile of detomidine hydrochloride varies depending on the species and the route of administration. It is generally characterized by rapid absorption and distribution, followed by extensive metabolism and a relatively short elimination half-life.

Data Presentation: Pharmacokinetic Parameters

| Species | Route | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Horse | IV | 10 | - | - | 1.2 | - | |

| Horse | IM | 20 | 0.5 | 30.2 | 1.2 | 66-85 | |

| Dog | IV | 10 | - | - | 1.6 | - | |

| Dog | IM | 20 | 0.3 | 25.7 | 1.8 | 58 | |

| Cat | IM | 80 | 0.25 | 150 | 1.3 | - |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Toxicology

The toxicological profile of detomidine hydrochloride is primarily an extension of its pharmacological effects. The most common adverse effects are related to its potent sympatholytic activity.

Cardiovascular Effects

Detomidine administration typically induces a biphasic cardiovascular response. An initial, transient hypertension is often observed due to peripheral vasoconstriction mediated by alpha-2B adrenoceptors on vascular smooth muscle. This is followed by a more prolonged period of hypotension and bradycardia, which is a result of the centrally mediated decrease in sympathetic outflow. Atrioventricular blocks of first and second degree are also common electrocardiographic findings.

Respiratory Effects

Respiratory depression is a known side effect of detomidine, characterized by a decrease in respiratory rate and tidal volume. This effect is generally mild at therapeutic doses but can be more pronounced at higher doses or in combination with other central nervous system depressants.

Other Toxicological Effects

Other reported adverse effects include hyperglycemia, due to the inhibition of insulin (B600854) release, and a decrease in gastrointestinal motility. In rare cases, piloerection, sweating, and muscle tremors may be observed.

Data Presentation: Acute Toxicity

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 60 | |

| Mouse | IV | 35 |

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

Quantification of Detomidine in Plasma by LC-MS/MS

A common method for the quantification of detomidine in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Plasma samples (e.g., 100 µL) are alkalinized with a buffer (e.g., sodium carbonate).

-

An internal standard (e.g., a deuterated analog of detomidine) is added.

-

Detomidine and the internal standard are extracted from the plasma using a suitable organic solvent (e.g., ethyl acetate) via liquid-liquid extraction.

-

The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A flow rate of approximately 0.2-0.5 mL/min is common.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple reaction monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for detomidine and its internal standard, ensuring high selectivity and sensitivity.

Assessment of Cardiovascular Effects in Horses

Echocardiography is a non-invasive technique used to assess the cardiovascular effects of detomidine in horses.[6][7][8]

Procedure:

-

Baseline Measurements: Before drug administration, a complete echocardiographic examination is performed on the conscious, unsedated horse. This includes two-dimensional (2D), M-mode, and Doppler imaging to assess cardiac chamber dimensions, wall thickness, valvular function, and blood flow velocities.[9]

-

Drug Administration: Detomidine hydrochloride is administered intravenously at the desired dose.

-

Post-Administration Monitoring: Echocardiographic examinations are repeated at specific time points after drug administration (e.g., 5, 15, 30, 60, and 120 minutes) to monitor changes in cardiac parameters.[9]

-

Data Analysis: Measurements of left ventricular internal diameter, septal and free wall thickness, fractional shortening, and aortic and pulmonary blood flow velocities are compared between baseline and post-administration time points to quantify the cardiovascular effects of detomidine.[6][7][8]

Conclusion

Detomidine hydrochloride is a potent alpha-2 adrenergic agonist with significant sedative and analgesic properties. Its pharmacological effects are well-characterized and are directly related to its mechanism of action at the molecular level. The toxicological profile is primarily an extension of its pharmacology, with cardiovascular and respiratory depression being the most significant concerns. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable assessment of detomidine's pharmacological and toxicological properties. This comprehensive technical review serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of this important veterinary drug and aiding in the development of new and safer therapeutic agents.

References

- 1. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 6. Effects of sedation with detomidine hydrochloride on echocardiographic measurements of cardiac dimensions and indices of cardiac function in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Influence of detomidine on echocardiographic function parameters and cardiac hemodynamics in horses with and without heart murmur] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecg.ku.dk [ecg.ku.dk]

- 9. madbarn.com [madbarn.com]

Detomidine Hydrochloride's Affinity for Alpha-2 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of detomidine (B1200515) hydrochloride to its primary pharmacological target, the alpha-2 adrenergic receptor (α2-adrenoceptor). Detomidine, a potent sedative and analgesic primarily used in veterinary medicine, exerts its effects through its interaction with this G protein-coupled receptor. This document provides a comprehensive overview of its binding affinity, the experimental methods used to determine these properties, and the associated molecular signaling pathways.

Core Data Presentation: Binding Affinity of Detomidine

Detomidine hydrochloride is a high-affinity agonist for alpha-2 adrenoceptors. While it is known to interact with all subtypes of the α2-adrenoceptor, studies suggest a lack of significant selectivity among them. The available quantitative data on its binding affinity is summarized below.

| Ligand | Receptor Type | Preparation | Radioligand | K_i (nM) | Reference |

| Detomidine | α2-Adrenoceptor | Rat brain membrane | [³H]clonidine | 1.62 | Virtanen et al., 1988 |

K_i: Inhibition constant, a measure of the binding affinity of a ligand for a receptor.

A study by Schwartz and Clark (1998) investigated the affinity of detomidine for four α2-adrenergic receptor subtypes (α2A, α2B, α2C, and α2D) using membranes from tissues containing only one subtype. While specific K_i values for detomidine were not reported, the study concluded that detomidine, along with medetomidine (B1201911), had approximately a 100-fold higher affinity for all α2-adrenergic receptors compared to xylazine (B1663881), but neither agonist displayed selectivity for the different subtypes[1][2]. The dissociation constants (K_D) for the radioligand used in that study, [³H]-MK-912, were reported as 0.38 ± 0.08 nM for α2A, 0.70 ± 0.5 nM for α2B, 0.07 ± 0.02 nM for α2C, and 0.87 ± 0.03 nM for α2D[1].

Experimental Protocols: Radioligand Binding Assay

The determination of a ligand's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology for such an experiment tailored for assessing the binding of detomidine to α2-adrenoceptors.

Objective: To determine the binding affinity (K_i) of detomidine hydrochloride for α2-adrenoceptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing α2-adrenoceptors (e.g., rat cerebral cortex, or cell lines transfected with specific α2-adrenoceptor subtypes).

-

Radioligand: A tritiated α2-adrenoceptor ligand such as [³H]clonidine or [³H]-MK-912[1].

-

Test Compound: Detomidine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenoceptor agonist or antagonist (e.g., unlabeled clonidine (B47849) or yohimbine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of detomidine hydrochloride.

-

In a set of reaction tubes, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its K_D value).

-

Either:

-

Varying concentrations of detomidine hydrochloride (for the competition curve).

-

Buffer only (for total binding).

-

A high concentration of the non-specific binding control (for non-specific binding).

-

-

The prepared membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination of Binding:

-

Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Measurement of Radioactivity:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of detomidine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the detomidine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of detomidine that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the K_i value using the Cheng-Prusoff equation:

-

K_i = IC50 / (1 + [L]/K_D)

-

Where [L] is the concentration of the radioligand and K_D is its dissociation constant.

-

-

Mandatory Visualizations

Signaling Pathway of the Alpha-2 Adrenoceptor

References

The Pharmacokinetic Profile of Detomidine Hydrochloride in Equines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detomidine (B1200515) hydrochloride, a potent α2-adrenergic receptor agonist, is widely utilized in equine veterinary medicine for its sedative and analgesic properties.[1][2][3] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for its safe and effective use, as well as for the development of novel drug formulations and therapeutic strategies. This technical guide provides an in-depth overview of the pharmacokinetics of detomidine hydrochloride in horses, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing relevant pathways and workflows.

Pharmacokinetic Parameters

The pharmacokinetic profile of detomidine in horses is significantly influenced by the route of administration. Intravenous (IV), intramuscular (IM), and, more recently, sublingual and intravaginal routes have been investigated to provide flexibility in clinical applications.[1][4][5]

Data Summary

The following tables summarize the key pharmacokinetic parameters of detomidine hydrochloride in equines following various routes of administration.

Table 1: Pharmacokinetic Parameters of Detomidine Following Intravenous (IV) Administration in Horses

| Parameter | Mean Value | Range | Study (Dose) |

| Elimination Half-Life (t½) | ~30 min | - | Maddy et al. (30 µg/kg)[4] |

| 1.19 h | - | Salonen et al. (80 µg/kg)[6][7] | |

| Volume of Distribution (Vd) | 470 mL/kg | 215 - 687 mL/kg | Maddy et al. (30 µg/kg)[4] |

| 0.74 L/kg | - | Salonen et al. (80 µg/kg)[6][7] | |

| Clearance (CL) | 12.41 mL/min/kg | 10.10 - 18.37 mL/min/kg | Maddy et al. (30 µg/kg)[4] |

| 6.7 mL/min/kg | - | Salonen et al. (80 µg/kg)[6][7] | |

| Peak Plasma Concentration (Cmax) | 105.4 ± 71.6 ng/mL | - | Corley et al. (30 µg/kg)[8] |

Table 2: Pharmacokinetic Parameters of Detomidine Following Intramuscular (IM) Administration in Horses

| Parameter | Mean Value | Range | Study (Dose) |

| Elimination Half-Life (t½) | ~1 hour | - | Maddy et al. (30 µg/kg)[4] |

| 1.78 h | - | Salonen et al. (80 µg/kg)[6][7] | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 h | - | Corley et al. (30 µg/kg)[8] |

| Peak Plasma Concentration (Cmax) | 6.9 ± 1.4 ng/mL | - | Corley et al. (30 µg/kg)[8] |

| Bioavailability | 66% | - | Salonen et al. (80 µg/kg)[7] |

Table 3: Pharmacokinetic Parameters of Detomidine Following Sublingual and Intravaginal Administration in Horses

| Parameter | Sublingual (0.04 mg/kg) | Intravaginal (40 µg/kg) | Study |

| Elimination Half-Life (t½) | 1.5 ± 1 hours | - | DiMaio Knych & Stanley[1][9] |

| Time to Peak Plasma Concentration (Tmax) | - | 0.37 hour | Seddighi et al.[5] |

| Peak Plasma Concentration (Cmax) | 168 ± 83.7 ng/mL | 8.57 ng/mL | DiMaio Knych & Stanley[1]; Seddighi et al.[5] |

| Bioavailability | - | 25% | Seddighi et al.[5] |

Core Pharmacokinetic Processes

Absorption: Following IM administration, detomidine is rapidly absorbed, with absorption half-lives reported to be around 0.15 hours.[6][7] Sublingual and intravaginal administrations also result in effective absorption into the systemic circulation.[1][5]

Distribution: Detomidine is rapidly distributed throughout the body after IV administration.[4][10] The volume of distribution is higher after IM administration compared to IV administration, suggesting wider distribution into tissues when administered intramuscularly.[6][7] Studies have also shown that approximately 68% of detomidine is bound to plasma proteins.[11][12]

Metabolism: Detomidine is extensively metabolized in the horse. The primary metabolites identified are 3-hydroxy-detomidine (OH-detomidine) and detomidine 3-carboxylic acid (COOH-detomidine).[4][10] While OH-detomidine is detected sooner, COOH-detomidine has a much greater area under the curve, indicating it is a major metabolite.[4][10]

Excretion: The elimination of detomidine is primarily through metabolism, with negligible amounts of the parent drug excreted in the urine.[6][7] Renal clearance accounts for less than 1% of the total clearance.[6][7] Metabolites are detectable in plasma for up to 24 hours and in urine for up to 3 days following sublingual administration.[1][13]

Experimental Protocols

The understanding of detomidine's pharmacokinetics is built upon rigorous experimental studies. Below are detailed methodologies from key cited experiments.

Protocol 1: Intravenous and Intramuscular Administration Study

-

Objective: To describe the pharmacokinetics of detomidine and its metabolites after IV and IM administration.[4][10]

-

Animals: Eight mature horses were used in a balanced crossover design study.[4][10]

-

Procedure:

-

Sample Analysis: Plasma concentrations of detomidine, OH-detomidine, and COOH-detomidine were measured using liquid chromatography-mass spectrometry (LC-MS).[4][10]

Protocol 2: Sublingual Administration Study

-

Objective: To characterize the pharmacokinetics and pharmacodynamics of detomidine gel administered sublingually.[1][13]

-

Animals: Twelve adult racehorses were used in the study.[1][13]

-

Procedure:

-

Each horse received a single sublingual administration of detomidine gel at a dose of 0.04 mg/kg.[1][13]

-

The gel was administered by inserting the syringe tip into the side of the horse's mouth and placing it beneath the tongue.[1]

-

Blood samples were collected before and up to 72 hours after drug administration.[1][13]

-

Urine samples were collected for 5 days after administration.[1][13]

-

-

Sample Analysis: Plasma and urine samples were analyzed for detomidine and its metabolites using liquid chromatography-mass spectrometry (LC-MS).[1][13]

Visualizations

Signaling Pathway of Detomidine

Detomidine exerts its effects by acting as a potent agonist at α2-adrenergic receptors. This interaction initiates a signaling cascade that ultimately leads to sedation and analgesia.

Caption: Detomidine's mechanism of action via the α2-adrenergic receptor signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for investigating the pharmacokinetic profile of detomidine in horses.

Caption: A generalized workflow for a pharmacokinetic study of detomidine in equines.

Conclusion

The pharmacokinetic profile of detomidine hydrochloride in equines is characterized by rapid distribution and elimination, primarily through hepatic metabolism. The route of administration significantly impacts the rate of absorption and the resulting plasma concentrations, thereby influencing the onset and duration of its sedative and analgesic effects. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working with this important veterinary pharmaceutical. Further research may focus on the influence of factors such as age, disease state, and co-administered drugs on the pharmacokinetics of detomidine in horses.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. madbarn.com [madbarn.com]

- 3. Detomidine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the sedative effects and pharmacokinetics of detomidine gel administered intravaginally to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-dose pharmacokinetics of detomidine in the horse and cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. Plasma concentrations, behavioural and physiological effects following intravenous and intramuscular detomidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Properties of Detomidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detomidine (B1200515) hydrochloride, a potent and selective α2-adrenergic receptor agonist, is widely recognized for its sedative and analgesic properties, particularly in veterinary medicine.[1] This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and quantitative data related to the analgesic effects of detomidine hydrochloride. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document details the underlying signaling pathways, outlines key experimental protocols for assessing analgesia, and presents a consolidation of dose-response data from various preclinical models.

Introduction

Detomidine is an imidazole (B134444) derivative that exerts its pharmacological effects through the activation of α2-adrenergic receptors in the central and peripheral nervous systems.[2] Its analgesic action is primarily mediated by the stimulation of these receptors in the dorsal horn of the spinal cord, which leads to the inhibition of nociceptive signal transmission.[3] Understanding the intricate mechanisms and having standardized protocols to evaluate its efficacy are crucial for its application in pain management and the development of novel analgesic agents.

Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway

The analgesic effects of detomidine hydrochloride are initiated by its binding to and activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[2] This activation triggers a downstream signaling cascade that ultimately suppresses neuronal excitability and reduces the transmission of pain signals.

The key molecular events in this pathway include:

-

Inhibition of Adenylyl Cyclase: Upon receptor activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors.

-

Modulation of Ion Channels:

-

Calcium Channels: Activation of α2-receptors inhibits N-type and P-type voltage-gated calcium channels in neuronal membranes.[4][5] This inhibition reduces the influx of calcium ions, which is a critical step in the release of neurotransmitters from presynaptic terminals.

-

Potassium Channels: Detomidine promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] The subsequent efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

-

Inhibition of Neurotransmitter Release: The combined effect of reduced calcium influx and neuronal hyperpolarization leads to a decrease in the release of excitatory neurotransmitters, including substance P and other neuropeptides involved in the transmission of nociceptive signals from the presynaptic neuron.[3][6]

Experimental Protocols for Assessing Analgesic Properties

The analgesic efficacy of detomidine hydrochloride can be evaluated using various established animal models of pain. The following are detailed protocols for two commonly employed assays.

Acetic Acid-Induced Writhing Test in Mice

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.

Workflow:

Methodology:

-

Animals: Male or female Swiss albino mice weighing 20-25 g are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-10 per group):

-

Control group: Receives the vehicle (e.g., normal saline).

-

Standard group: Receives a known analgesic (e.g., morphine or diclofenac (B195802) sodium).

-

Test groups: Receive different doses of detomidine hydrochloride.

-

-

Drug Administration: The test compound, standard drug, or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.).

-

Induction of Writhing: After a predetermined absorption time (e.g., 30 minutes), each mouse is injected i.p. with 0.6% acetic acid solution (10 ml/kg body weight).

-

Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period.

-

Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Tail-Flick Test in Rats

This test is a model of spinal nociception and is primarily used to evaluate centrally acting analgesics.

Workflow:

Methodology:

-

Animals: Male or female Wistar or Sprague-Dawley rats weighing 150-200 g are used.

-

Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat source to the rat's tail.

-

Baseline Measurement: The basal reaction time of each rat to the radiant heat is determined by placing the distal part of the tail on the heat source. The time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

-

Grouping and Administration: Animals are grouped and administered with the vehicle, standard drug, or detomidine hydrochloride as described for the writhing test.

-

Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as follows: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Quantitative Data on Analgesic Efficacy

The analgesic potency and efficacy of detomidine hydrochloride have been quantified in several preclinical studies. The following tables summarize key dose-response data.

Table 1: ED50 Values of Detomidine Hydrochloride in Rodent Models

| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Acetic Acid-Induced Writhing | i.p. | 0.06 | [1] |

| Rat | Tail Flick Test | i.p. | 0.2 | [1] |

Table 2: Comparative Analgesic Potency of Detomidine and Other Analgesics

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Detomidine) | Reference |

| Detomidine | Mouse | Acetic Acid-Induced Writhing | i.p. | 0.06 | 1 | [1] |

| Xylazine (B1663881) | Mouse | Acetic Acid-Induced Writhing | i.p. | >1.0 | <0.06 | [1][7] |

| Morphine | Mouse | Acetic Acid-Induced Writhing | i.p. | 0.5 | 0.12 | [1] |

| Detomidine | Rat | Tail Flick Test | i.p. | 0.2 | 1 | [1] |

| Xylazine | Rat | Tail Flick Test | i.p. | >2.0 | <0.1 | [1][7] |

| Morphine | Rat | Tail Flick Test | i.p. | 2.5 | 0.08 | [1] |

Note: Potency ratios are approximate and calculated based on the provided ED50 values.

Table 3: Onset and Duration of Analgesia with Detomidine Hydrochloride in Horses

| Dose (µg/kg) | Route of Administration | Onset of Analgesia | Duration of Analgesia | Reference |

| 10 | i.v. | Dose-dependent | Dose-dependent | [8] |

| 20 | i.v. | 2-4 minutes | 30-45 minutes | [9] |

| 40 | i.v. | 2-4 minutes | 45-75 minutes | [9] |

| 40 | Sublingual | ~20 minutes | Maintained to 180 minutes | [10] |

Conclusion

Detomidine hydrochloride is a potent analgesic agent with a well-defined mechanism of action centered on the activation of α2-adrenergic receptors. Its efficacy has been demonstrated across various animal models and pain modalities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the analgesic properties of detomidine and the development of related therapeutic agents. For professionals in drug development, this information can aid in the design of preclinical studies and the interpretation of efficacy data.

References

- 1. Antinociceptive activity and mechanism of action of detomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. [Mechanisms of the analgesic effect of alpha 2 adrenergic agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of alpha 2-adrenoceptors causes inhibition of calcium channels but does not modulate inwardly-rectifying K+ channels in caudal raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha2-Adrenergic receptor-mediated modulation of calcium current in neocortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the effects of detomidine and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Inhibition of Ca2+ Channels by α2-Adrenoceptors in Three Functional Subclasses of Rat Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of Detomidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of detomidine (B1200515) hydrochloride, a potent alpha-2 adrenergic receptor agonist. The document delves into its mechanism of action, receptor binding profiles, downstream signaling pathways, and its sedative and analgesic properties, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Alpha-2 Adrenergic Agonism

Detomidine hydrochloride is an imidazole (B134444) derivative that functions as a potent and selective alpha-2 adrenergic receptor agonist.[1] Its primary effects on the CNS—sedation, analgesia, and muscle relaxation—are mediated through the stimulation of these receptors.[1][2] Alpha-2 adrenergic receptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[3] When activated by an agonist like detomidine, they initiate a signaling cascade that leads to a decrease in sympathetic nervous system outflow from the brainstem, resulting in a reduction in the release of excitatory neurotransmitters such as norepinephrine.[1][4] This inhibitory action is the foundation of detomidine's profound CNS depressant effects.

Receptor Binding Affinity and Subtype Selectivity

Detomidine exhibits a high affinity for alpha-2 adrenergic receptors. While it is a potent alpha-2 agonist, it also shows some affinity for alpha-1 receptors at high concentrations.[5][6] However, its selectivity for the alpha-2 subtype is a key characteristic. Studies have shown that detomidine, along with medetomidine (B1201911), has an approximately 100-fold higher affinity for all alpha-2 adrenergic receptors compared to xylazine (B1663881).[7][8] Notably, research indicates that currently available sedative and hypnotic alpha-2 adrenergic receptor agonists, including detomidine, do not display significant selectivity among the four known alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C, and α2D).[7][8]

Table 1: Comparative Receptor Affinity of Alpha-2 Adrenergic Agonists

| Compound | Receptor Subtype | Affinity (pD2 value) | Species/Tissue | Reference |

| Detomidine | Alpha-2 | 8.8 | Mouse vas deferens | [6] |

| Clonidine | Alpha-2 | 8.7 | Mouse vas deferens | [6] |

| Xylazine | Alpha-2 | 7.5 | Mouse vas deferens | [6] |

Downstream Signaling Pathways

The activation of alpha-2 adrenergic receptors by detomidine initiates a series of intracellular events that culminate in the observed physiological effects. The binding of detomidine to the receptor triggers the dissociation of the Gi protein into its αi and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated αi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9]

-

Modulation of Ion Channels: The βγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the neuronal membrane.[10] This hyperpolarization makes the neuron less likely to fire an action potential, contributing to the sedative and analgesic effects.

-

Inhibition of Calcium Channels: The signaling cascade can also lead to the inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters from presynaptic terminals.[10]

Quantitative Effects on the Central Nervous System

Detomidine produces dose-dependent sedation and analgesia.[5] The potency of detomidine in inducing these effects has been quantified in various animal models.

Table 2: Sedative and Analgesic Potency of Detomidine

| Effect | Animal Model | Dose/Metric | Value | Reference |

| Sedation | Horses | IV Dose for adequate sedation | 10 µg/kg | [11] |

| Sedation | Goats | IV Dose for sedation up to 60 min | 50 µg/kg | [12] |

| Analgesia | Horses | IV Dose for effective analgesia | 10-40 µg/kg | [13] |

| Analgesia | Rats | ED50 (Tail-flick test) | 0.2 mg/kg i.p. | [14] |

| Analgesia | Mice | ED50 (Acetic acid writhing test) | 0.06 mg/kg i.p. | [14] |

Detomidine's influence on the CNS is also reflected in changes in neurotransmitter levels. As an alpha-2 agonist, it primarily suppresses the release of norepinephrine.

Table 3: Effects of Detomidine on Brain Neurotransmitters

| Neurotransmitter | Brain Region | Effect | Quantitative Change | Animal Model | Reference |

| Noradrenaline | Occipital Cortex | Inhibition of evoked release | Maximal inhibition (66%) at 1x10⁻⁷ M | Rat | [15] |

| MHPG-SO₄ (Noradrenaline metabolite) | Whole Brain | Decreased concentration | Dose-dependent decrease | Rat | [15] |

| Dopamine | Ventral Tegmental Area | Increased excitability of neurons | Not specified | Mouse | [16] |

Experimental Protocols

Assessment of Sedation and Analgesia in Horses

A common experimental design to evaluate the sedative and analgesic effects of detomidine in horses involves a prospective, randomized, and blinded clinical trial.

Protocol:

-

Animal Selection: A cohort of healthy adult horses is selected.

-

Pre-medication (optional): In some protocols, a pre-medication such as acepromazine (B1664959) may be administered.[17]

-

Drug Administration: Horses are randomly assigned to receive either detomidine at a specified dose (e.g., 10 µg/kg IV) or a placebo/control drug.[11]

-

Sedation Assessment: Sedation is evaluated at predetermined time intervals using a scoring system. Parameters often include:

-

Analgesia Assessment: Nociceptive thresholds are measured using methods such as:

-

Physiological Monitoring: Heart rate, respiratory rate, and the presence of any ataxia are recorded throughout the study period.[17][18]

-

Data Analysis: Statistical analysis is performed to compare the effects of detomidine with the control group.

Electroencephalography (EEG) Studies in Foals

EEG studies are crucial for understanding the effects of detomidine on brain electrical activity. A standardized protocol for standing sedation EEG in foals has been developed.[2][19]

Protocol:

-

Animal Preparation: Foals are classified based on their clinical history (e.g., control vs. epileptic).[2][19]

-

Sedation: Detomidine hydrochloride is administered sublingually at a dose of 0.08 mg/kg to induce sedation without the stress of injection.[2][19]

-

Electrode Placement: Once a satisfactory level of sedation is achieved (typically within 30 minutes), a topical anesthetic (e.g., lidocaine (B1675312) hydrochloride) is applied to the scalp at the predetermined electrode locations. After allowing time for absorption, EEG electrodes are placed.[2][19]

-

EEG Recording:

-

The initial recording is performed during the sedated sleep phase.

-

The foal is then gently awakened to record EEG during a state of arousal.

-

Activation procedures, such as intermittent photic stimulation at various frequencies, are performed to assess cortical reactivity.[2]

-

-

Data Interpretation: EEG tracings are reviewed with appropriate filter settings to identify normal background activity, sleep-wake patterns, and any abnormal discharges.[2]

Conclusion

Detomidine hydrochloride exerts its profound sedative and analgesic effects on the central nervous system primarily through its potent agonism at alpha-2 adrenergic receptors. This action initiates a Gi-protein-mediated signaling cascade that ultimately leads to decreased neuronal excitability and reduced neurotransmitter release. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Electroencephalographic evaluation under standing sedation using sublingual detomidine hydrochloride in Egyptian Arabian foals for investigation of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 5. Objective assessment of detomidine-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 9. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the sedative and physiological effects of xylazine, detomidine, medetomidine and dexmedetomidine in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Optimizing equine standing sedation: continuous infusion of detomidine and butorphanol enhances stability but prolongs ataxia [frontiersin.org]

- 18. Sublingual administration of detomidine in horses: sedative effect, analgesia and detection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electroencephalographic evaluation under standing sedation using sublingual detomidine hydrochloride in Egyptian Arabian foals for investigation of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Sedative Pathways of Detomidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core sedative pathways of detomidine (B1200515) hydrochloride, a potent α2-adrenergic receptor agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details the mechanism of action, receptor interactions, downstream signaling cascades, and effects on neuronal circuits, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action

Detomidine hydrochloride is an imidazole (B134444) derivative that functions as a potent and selective α2-adrenergic receptor agonist.[1][2][3] Its sedative and analgesic properties are primarily mediated by its interaction with these receptors in the central and peripheral nervous systems.[1][2][4] By mimicking the action of endogenous catecholamines like norepinephrine (B1679862), detomidine activates α2-adrenergic receptors, leading to a reduction in sympathetic nervous system outflow from the brainstem.[4] This activation induces a negative feedback response, decreasing the production and release of excitatory neurotransmitters, most notably norepinephrine.[1][2]

The primary site of action for the sedative effects of detomidine is the locus coeruleus (LC), a nucleus in the pons of the brainstem that is the principal site for synthesizing norepinephrine in the brain.[5][6] By stimulating presynaptic α2-autoreceptors on noradrenergic neurons in the LC, detomidine inhibits the firing of these neurons.[5][7] This leads to a decrease in norepinephrine release in various brain regions, resulting in sedation, anxiolysis, and analgesia.[7][8] The sedative potency of detomidine is significantly higher than that of xylazine (B1663881), another α2-agonist.[9]

Receptor Binding and Affinity

Detomidine exhibits a high affinity for α2-adrenergic receptors. While it is highly selective for α2 over α1 receptors, it does not show significant selectivity among the four known α2-adrenergic receptor subtypes (α2A, α2B, α2C, and α2D).[10][11] The α2A receptor subtype is thought to be the primary mediator of the sedative and analgesic effects of α2-agonists like dexmedetomidine (B676), a closely related compound.[12]

Table 1: Receptor Binding Affinities (Ki) of Detomidine and Other α2-Adrenergic Agonists

| Compound | Receptor | Ki (nM) | Source |

| Detomidine | α2-Adrenergic | 1.62 | [13] |

| Medetomidine (B1201911) | α2-Adrenergic | 1.08 | [13] |

| Clonidine | α2-Adrenergic | 3.20 | [13] |

| Xylazine | α2-Adrenergic | 194 | [13] |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The activation of α2-adrenergic receptors by detomidine initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). The α2-receptors are coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the following key events occur:

-

G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx.

-

-

Neurotransmitter Release Inhibition: The combined effects of membrane hyperpolarization and reduced calcium influx decrease the likelihood of neurotransmitter-containing vesicle fusion with the presynaptic membrane, thereby inhibiting the release of norepinephrine.

Dose-Response Relationships

The sedative and analgesic effects of detomidine are dose-dependent.[14] Studies in various animal models have demonstrated that increasing doses of detomidine lead to a more profound and prolonged period of sedation and analgesia.[14][15]

Table 2: Dose-Dependent Effects of Intravenous Detomidine in Horses

| Dose (mg/kg) | Sedation Effect | Analgesia Effect | Source |

| 0.010 | Increased duration of sedation | Linear, dose-related increase in intensity and duration | [16] |

| 0.020 | Increased duration of sedation | Linear, dose-related increase in intensity and duration | [16] |

| 0.040 | Increased duration of sedation | Linear, dose-related increase in intensity and duration | [16] |

Note: Sedation was assessed by spontaneous locomotor activity and head ptosis, while analgesia was measured by latency to skin twitch and hoof withdrawal reflexes following noxious thermal stimulation.

Experimental Protocols

A variety of experimental protocols are employed to study the sedative and analgesic pathways of α2-adrenergic agonists like detomidine.

5.1. Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of detomidine for α2-adrenergic receptors.

-

Materials:

-

Rat brain membrane preparations (source of α2-receptors).

-

Radioligand (e.g., [3H]clonidine).

-

Increasing concentrations of unlabeled detomidine.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the rat brain membrane preparations with a fixed concentration of the radioligand ([3H]clonidine).

-

Add increasing concentrations of unlabeled detomidine to compete with the radioligand for binding to the α2-receptors.

-

After reaching equilibrium, separate the bound and unbound radioligand by filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

The concentration of detomidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Detomidine - Wikipedia [en.wikipedia.org]

- 2. Detomidine [bionity.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. nbinno.com [nbinno.com]

- 5. Actions of the hypnotic anaesthetic, dexmedetomidine, on noradrenaline release and cell firing in rat locus coeruleus slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A hypnotic response to dexmedetomidine, an alpha 2 agonist, is mediated in the locus coeruleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. As an inhibitor of norepinephrine release, dexmedetomidine provides no improvement on stroke-associated pneumonia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Mechanisms of Dexmedetomidine in Neuropathic Pain [frontiersin.org]

- 13. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose-related effects of detomidine on autonomic responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sedative and analgesic effects of detomidine and romifidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Objective assessment of detomidine-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detomidine Hydrochloride Protocols for Standing Sedation in Horses: Application Notes for Researchers and Drug Development Professionals

Introduction

Detomidine (B1200515) hydrochloride, a potent α2-adrenoceptor agonist, is a cornerstone of equine veterinary medicine, providing reliable sedation and analgesia for a wide range of standing procedures.[1][2] Its effects are dose-dependent, characterized by profound lethargy, a lowered head stance, and reduced sensitivity to environmental stimuli.[1] This document provides detailed application notes and protocols for the use of detomidine hydrochloride in standing sedation in horses, intended for researchers, scientists, and drug development professionals. The information compiled herein is based on a comprehensive review of current literature and established veterinary practices.

Mechanism of Action

Detomidine exerts its sedative and analgesic effects by binding to and stimulating α2-adrenergic receptors in the central and peripheral nervous systems.[2] This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[3] This reduction in sympathetic tone results in sedation, analgesia, and muscle relaxation.

Caption: Detomidine's mechanism of action.

Quantitative Data: Dosage and Administration

The following tables summarize common dosages for detomidine hydrochloride, both as a sole agent and in combination with other drugs, for standing sedation in horses. Dosages may require adjustment based on the individual horse's temperament, physical condition, and the nature of the procedure.

Table 1: Detomidine Hydrochloride Intravenous Bolus Dosages

| Indication | Dosage (µg/kg) | Onset of Action | Duration of Sedation | Reference(s) |

| Mild Sedation | 5 - 10 | 2 - 4 minutes | 30 - 60 minutes | [4][5] |

| Moderate Sedation | 10 - 20 | 2 - 4 minutes | 30 - 90 minutes | [4] |

| Premedication | 10 - 30 | 2 - 4 minutes | Varies with anesthetic protocol | [6] |

Table 2: Detomidine Hydrochloride Combination Therapy for Enhanced Sedation and Analgesia (Intravenous)

| Combination | Detomidine HCl Dosage (µg/kg) | Co-administered Drug & Dosage (mg/kg) | Notes | Reference(s) |

| Detomidine + Butorphanol (B1668111) | 5 - 10 | Butorphanol: 0.01 - 0.05 | Provides enhanced analgesia and more stable sedation.[7][8] | [7][8] |

| Detomidine + Morphine | 10 (followed by CRI) | Morphine: 0.1 | Used for procedures requiring profound analgesia. | [9] |

| Detomidine + Acepromazine (B1664959) | 10 | Acepromazine: 0.02 | Acepromazine given 30 minutes prior to detomidine can provide a smoother onset of sedation. | [9] |

Table 3: Detomidine Hydrochloride Continuous Rate Infusion (CRI) Protocols

| Protocol | Loading Dose (µg/kg IV) | Infusion Rate | Notes | Reference(s) |

| Detomidine CRI | 10 | 0.1 - 0.6 µg/kg/min | Higher rate used initially, then titrated to effect.[10] | [10] |

| Detomidine + Butorphanol CRI | 7 (Detomidine) | Detomidine: 7 µg/kg/h, Butorphanol: 7 µg/kg/h | Provides superior and more stable sedation compared to intermittent boluses, but may prolong ataxia.[7][11] | [7][11] |

| Detomidine + Morphine CRI | 10 (Detomidine) | 0.33 µg/kg/min (Detomidine) | Buprenorphine combination showed more complications in one study.[9] | [9] |

Experimental Protocols

Protocol 1: Standing Sedation with Intermittent Boluses of Detomidine and Butorphanol

Objective: To achieve and maintain a stable plane of sedation for moderately painful procedures of up to 60 minutes in duration.

Materials:

-

Detomidine hydrochloride (10 mg/mL injectable solution)

-

Butorphanol tartrate (10 mg/mL injectable solution)

-

Sterile saline for dilution

-

Intravenous catheter (14-16 gauge)

-

Syringes and needles

-

Monitoring equipment (stethoscope, heart rate monitor, respiratory rate monitor)

Methodology:

-

Patient Preparation: The horse should be placed in a quiet, controlled environment.[12] A physical examination should be performed, and baseline physiological parameters (heart rate, respiratory rate) recorded. An intravenous catheter should be aseptically placed in the jugular vein.[10]

-

Premedication (Optional): For anxious or fractious horses, acepromazine (0.02 mg/kg) can be administered intravenously 30 minutes prior to the procedure to calm the animal.[9]

-

Induction of Sedation: Administer an initial intravenous bolus of detomidine hydrochloride at a dose of 7 µg/kg, followed by butorphanol at 7 µg/kg.[7] Allow 5 minutes for the sedative effects to become apparent.

-

Maintenance of Sedation: Monitor the horse's level of sedation throughout the procedure. If signs of lightening sedation (e.g., increased head movement, response to stimuli) are observed, administer a rescue dose of detomidine (7 µg/kg) and butorphanol (7 µg/kg) intravenously.[7]

-

Monitoring: Continuously monitor heart rate, respiratory rate, and degree of ataxia.[12] Be aware of potential side effects such as bradycardia, arrhythmias, and excessive sweating.[1][13]

-

Recovery: Once the procedure is complete, allow the horse to recover in a quiet, safe area. Withhold food and water until the horse is fully alert and coordinated to prevent choke.[8][14]

Protocol 2: Standing Sedation with Detomidine Continuous Rate Infusion (CRI)

Objective: To provide a consistent and titratable level of sedation for prolonged or complex standing surgical procedures.

Materials:

-

Detomidine hydrochloride (10 mg/mL injectable solution)

-

500 mL bag of sterile saline or lactated Ringer's solution

-

Fluid administration set

-

Infusion pump or drip rate controller

-

Intravenous catheter (14-16 gauge)

-

Monitoring equipment

Methodology:

-

Patient Preparation: As described in Protocol 1.

-

CRI Preparation: Add a calculated amount of detomidine hydrochloride to a 500 mL bag of fluids to achieve the desired concentration for the infusion rate. For example, to achieve an infusion rate of 0.3 µg/kg/min for a 500 kg horse, you would need to deliver 150 µ g/min .

-

Induction of Sedation: Administer an intravenous loading dose of detomidine hydrochloride at 5-10 µg/kg.[5]

-

Initiation and Maintenance of CRI: Immediately following the loading dose, begin the detomidine infusion at a rate of 0.1 to 0.6 µg/kg/min.[10] The initial rate should be at the higher end of the range and then adjusted based on the desired level of sedation.[10]

-

Monitoring: Closely monitor the horse's sedation level and physiological parameters. Adjust the infusion rate as needed to maintain a stable plane of sedation.

-

Recovery: Once the procedure is complete, discontinue the infusion. The recovery period may be longer compared to intermittent bolus techniques. Monitor the horse until it is fully recovered.

Caption: General workflow for standing sedation.

Adverse Effects and Contraindications

Common side effects of detomidine administration include bradycardia, initial hypertension followed by potential hypotension, atrioventricular (AV) block, sweating, muscle tremors, and penile prolapse.[1][13][14] Due to its effects on gastrointestinal motility, there is a potential risk of colic.[3] Detomidine also has a diuretic effect.[3]

Detomidine is contraindicated in horses with pre-existing cardiovascular conditions such as severe arrhythmias or heart failure, respiratory disease, and chronic renal failure.[1] It should be used with caution in breeding animals.[1] The concurrent use of potentiated sulfonamides is contraindicated as it may lead to fatal cardiac arrhythmias.[6]

Caption: Factors influencing protocol selection.

Conclusion

Detomidine hydrochloride is an invaluable tool for standing sedation in horses, offering predictable and effective results when used appropriately. Both intermittent bolus and continuous rate infusion protocols have their place in clinical practice and research, with the choice depending on the specific requirements of the procedure and the individual patient. A thorough understanding of its pharmacology, proper dosing, and potential adverse effects is crucial for its safe and effective use. Continuous monitoring of the sedated horse is paramount to ensure patient safety and procedural success.

References

- 1. DORMOSEDAN® (detomidine hydrochloride) [dailymed.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Can detomidine cause post-procedure colic? - Veterinary Practice News [veterinarypracticenews.com]

- 4. 2.4. Sedation protocol [bio-protocol.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Clinical particulars - Domidine® 10 mg/ml Solution for Injection for Horses and Cattle [noahcompendium.co.uk]

- 7. Optimizing equine standing sedation: continuous infusion of detomidine and butorphanol enhances stability but prolongs ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Equine Standing Sedation Protocols – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]

- 9. Preliminary investigation comparing a detomidine continuous rate infusion combined with either morphine or buprenorphine for standing sedation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Frontiers | Optimizing equine standing sedation: continuous infusion of detomidine and butorphanol enhances stability but prolongs ataxia [frontiersin.org]

- 12. vettimes.com [vettimes.com]

- 13. Detomidine Hydrochloride | EquiMed - Horse Health Matters [equimed.com]

- 14. Dormosedan® Gel (detomidine hydrochloride) for Horses | Equine Medication: PetMD | PetMD [petmd.com]

Application Notes and Protocols: Constant Rate Infusion of Detomidine Hydrochloride for Surgical Anesthesia

For Researchers, Scientists, and Drug Development Professionals